5-Formylthiophene-3-carbonitrile

Description

The exact mass of the compound 5-Formylthiophene-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Formylthiophene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Formylthiophene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

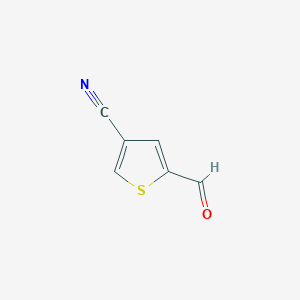

Structure

3D Structure

Properties

IUPAC Name |

5-formylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NOS/c7-2-5-1-6(3-8)9-4-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTDLUAJPULDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51770-04-8 | |

| Record name | 5-formylthiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Research Landscape of 5-Formylthiophene-3-carbonitrile: A Guide for Scientific Professionals

An In-depth Technical Guide to CAS Number 51770-04-8

For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. Among these, thiophene derivatives hold a place of prominence due to their versatile chemical reactivity and presence in numerous biologically active molecules. This guide focuses on a specific, yet less-documented member of this family: 5-Formylthiophene-3-carbonitrile.

A notable challenge in the study of this compound is the prevalence of data for its isomer, 5-formylthiophene-2-carbonitrile, which can lead to confusion. This document is dedicated to providing a clear and concise overview of the existing technical information specifically for 5-Formylthiophene-3-carbonitrile, while also addressing the current gaps in the scientific literature.

Core Identification and Physicochemical Properties

5-Formylthiophene-3-carbonitrile is identified by the CAS Number 51770-04-8. It is a white solid with the linear formula C6H3NOS. A summary of its fundamental properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 51770-04-8 | |

| IUPAC Name | 5-formyl-3-thiophenecarbonitrile | |

| Molecular Formula | C6H3NOS | |

| Physical Form | White Solid | |

| Purity | 96% |

Synthesis and Reactivity: A Mechanistic Perspective

The formyl group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form larger molecular scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The thiophene ring itself is susceptible to electrophilic substitution, although the electron-withdrawing nature of the formyl and nitrile groups will influence the position of substitution.

Below is a conceptual workflow for a potential synthetic approach, emphasizing the logical progression from a starting material to the target compound.

Caption: A conceptual workflow for the synthesis of 5-Formylthiophene-3-carbonitrile.

Potential Applications in Research and Development

While specific applications for 5-Formylthiophene-3-carbonitrile are not extensively documented, its structural motifs suggest several areas of potential utility, particularly in medicinal chemistry and materials science. Thiophene-based compounds are known to exhibit a wide range of biological activities. The presence of both a formyl and a nitrile group provides two distinct points for chemical diversification, making it a potentially valuable building block for the synthesis of compound libraries for drug discovery screening.

For instance, similar thiophene derivatives have been investigated for their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The functional groups allow for derivatization in various organic reactions, which is a valuable attribute in the construction of complex heterocyclic compounds.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Formylthiophene-3-carbonitrile is not widely available. Therefore, it is imperative to handle this compound with the caution appropriate for a substance of unknown toxicity. General prudent laboratory practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

For related compounds, such as 5-Formylthiophene-2-carbonitrile, the hazards identified include being toxic if swallowed, in contact with skin, or if inhaled, and causing skin and serious eye irritation.[2] Precautionary measures for such compounds include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves, protective clothing, and eye protection.[2] In case of accidental exposure, immediate and appropriate first aid measures should be taken, and medical attention should be sought.

Conclusion

5-Formylthiophene-3-carbonitrile represents an intriguing yet under-explored area of thiophene chemistry. Its confirmed identity through a unique CAS number provides a starting point for further investigation. While a comprehensive dataset on its properties, synthesis, and applications is currently lacking in the public domain, its chemical structure suggests a range of possibilities for its use as a versatile intermediate in the development of new chemical entities. Future research is needed to fully elucidate the chemical and biological profile of this compound, which will be crucial for unlocking its potential in drug discovery and materials science.

References

-

5-Formylthiophene-3-carboxylicacid . MySkinRecipes. [Link]

Sources

A-Z Guide to the Synthesis of 5-Formylthiophene-3-carbonitrile: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthetic route to 5-Formylthiophene-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. Recognizing the challenges associated with direct functionalization of the thiophene ring, this document outlines a strategic two-step approach commencing from the commercially available precursor, 3-bromothiophene. The synthesis involves a palladium-catalyzed cyanation followed by a regioselective Vilsmeier-Haack formylation. This guide is designed for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles and expert insights into experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Strategic Overview

5-Formylthiophene-3-carbonitrile is a valuable intermediate due to its bifunctional nature, incorporating both an electrophilic aldehyde and a versatile nitrile group on a thiophene scaffold. This unique combination makes it a sought-after precursor for the synthesis of complex heterocyclic systems, including thieno[3,2-d]pyrimidines and other fused-ring structures with significant pharmacological potential.[1][2] The direct synthesis from unsubstituted thiophene is synthetically challenging due to the inherent reactivity of the α-positions (2 and 5), making regioselective introduction of substituents at the 3- and 5-positions problematic.

Therefore, a more strategic approach is required. This guide details a reliable two-step synthesis starting from 3-bromothiophene, a readily accessible starting material.[3][4] The overall synthetic strategy is outlined below:

Overall Synthetic Transformation:

Caption: Overall workflow for the synthesis of 5-Formylthiophene-3-carbonitrile.

Step 1: Palladium-Catalyzed Cyanation of 3-Bromothiophene

The initial step focuses on the conversion of the bromo-substituent at the 3-position into a carbonitrile group. While traditional methods like the Rosenmund-von Braun reaction exist, they often require harsh conditions and stoichiometric amounts of copper cyanide.[5] Modern cross-coupling chemistry offers a milder and more efficient alternative through palladium catalysis.[6][7]

Reaction Scheme: (Image of the chemical reaction: 3-bromothiophene reacting with a cyanide source in the presence of a palladium catalyst to form thiophene-3-carbonitrile)

Mechanistic Rationale and Reagent Selection

The palladium-catalyzed cyanation of aryl halides is a powerful C-C bond-forming reaction.[6] The catalytic cycle, broadly speaking, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.

-

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species.

-

Cyanide Source: The use of highly toxic cyanide sources like KCN or NaCN requires stringent safety protocols. A significantly safer and increasingly popular alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[5][8] It is a non-toxic, stable solid that serves as an effective cyanide donor in the presence of a suitable palladium catalyst.[5]

-

Solvent: A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) is typically used to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.[5][8]

-

Ligand: While some palladium-catalyzed cyanations require phosphine ligands to stabilize the catalyst and facilitate the reaction, ligand-free systems have been developed, simplifying the reaction setup and purification.[5]

Detailed Experimental Protocol

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

-

Heating mantle with a temperature controller.

-

Standard laboratory glassware.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 3-Bromothiophene | 163.04 | 10.0 g | 61.3 mmol |

| Palladium(II) Acetate | 224.50 | 137 mg | 0.613 mmol (1 mol%) |

| Potassium Hexacyanoferrate(II) | 368.35 | 9.0 g | 24.5 mmol |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.3 g | 12.3 mmol |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

To a dry three-neck round-bottom flask under a nitrogen atmosphere, add 3-bromothiophene (10.0 g, 61.3 mmol), palladium(II) acetate (137 mg, 1 mol%), potassium hexacyanoferrate(II) (9.0 g, 24.5 mmol), and sodium carbonate (1.3 g, 12.3 mmol).

-

Add N,N-Dimethylformamide (100 mL) to the flask.

-

Heat the reaction mixture to 120-130 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford thiophene-3-carbonitrile as a low-melting solid or oil.

Expected Yield: 75-85%.

Step 2: Vilsmeier-Haack Formylation of Thiophene-3-carbonitrile

The second step involves the introduction of a formyl group (-CHO) onto the thiophene-3-carbonitrile ring. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11]

Reaction Scheme: (Image of the chemical reaction: thiophene-3-carbonitrile reacting with the Vilsmeier reagent (POCl₃/DMF) to form 5-formylthiophene-3-carbonitrile)

Mechanistic Rationale and Regioselectivity

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism.[10] The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of a substituted amide like DMF with phosphorus oxychloride (POCl₃).[10][11]

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

The nitrile group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, it directs the incoming electrophile primarily to the 5-position (para-position), which is the most activated available position on the ring. This directing effect ensures high regioselectivity for the desired product.

Detailed Experimental Protocol

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.

-

Ice-water bath.

-

Standard laboratory glassware.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Thiophene-3-carbonitrile | 109.14 | 5.0 g | 45.8 mmol |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 10.5 g (6.4 mL) | 68.7 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 5.0 g (5.3 mL) | 68.7 mmol |

| Dichloromethane (DCM) | - | 50 mL | - |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a dry three-neck round-bottom flask under a nitrogen atmosphere, cool N,N-Dimethylformamide (5.3 mL) to 0 °C using an ice-water bath.

-

Add phosphorus oxychloride (6.4 mL) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Dissolve thiophene-3-carbonitrile (5.0 g, 45.8 mmol) in dichloromethane (50 mL) and add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford 5-Formylthiophene-3-carbonitrile as a crystalline solid.

Expected Yield: 80-90%.

Product Characterization

The final product should be characterized to confirm its identity and purity.

| Analysis | Expected Result |

| Appearance | Light yellow to yellow crystalline solid |

| Melting Point | 91-95 °C |

| ¹H NMR (CDCl₃) | δ ~9.9 (s, 1H, -CHO), δ ~8.4 (s, 1H, Ar-H), δ ~8.1 (s, 1H, Ar-H) ppm.[12][13] |

| ¹³C NMR (CDCl₃) | δ ~184 (-CHO), ~150, ~140, ~135, ~130 (Ar-C), ~114 (-CN) ppm. |

| IR (KBr) | ν ~2230 cm⁻¹ (C≡N stretch), ~1670 cm⁻¹ (C=O stretch) |

| Mass Spec (EI) | m/z 137 (M⁺) |

Safety and Handling

-

3-Bromothiophene: Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Potassium Hexacyanoferrate(II): While considered non-toxic, it can release hydrogen cyanide gas if mixed with strong acids. Handle with care.

-

Palladium(II) Acetate: May cause allergic skin reactions. Avoid inhalation of dust.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

DMF: A potential reproductive toxin. Avoid skin contact and inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

The synthetic route presented in this guide, commencing from 3-bromothiophene, offers a reliable, high-yielding, and scalable method for the preparation of 5-Formylthiophene-3-carbonitrile. By leveraging a modern palladium-catalyzed cyanation and a regioselective Vilsmeier-Haack formylation, this approach overcomes the inherent challenges of direct thiophene functionalization. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and materials science to confidently synthesize this valuable heterocyclic building block for their research and development endeavors.

References

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

- Google Patents. (n.d.). EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Strategic Use of 3-Bromothiophene-2-Carbonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

-

Royal Society of Chemistry. (2010). Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry. Retrieved from [Link]

-

SciSpace. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chimica Techno Acta. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted thiophene-3-carbonitrile. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Formylthiophene-3-carboxylicacid. Retrieved from [Link]

-

PubMed. (2006). Palladium-catalyzed cyanation of aryl bromides promoted by low-level organotin compounds. Organic Letters. Retrieved from [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum (in CDCl 3 ) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde). Retrieved from [Link]

- Google Patents. (n.d.). US4889940A - Process for preparing thiophene derivatives.

- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Formylthiophene-2-Carbonitrile. PubChem. Retrieved from [Link]

Sources

- 1. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]

- 2. 5-Formylthiophene-3-carboxylicacid [myskinrecipes.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scispace.com [scispace.com]

- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 8. thieme-connect.de [thieme-connect.de]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to 5-Formylthiophene-3-carbonitrile

This guide provides a comprehensive technical overview of 5-Formylthiophene-3-carbonitrile, a key heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. We will delve into its core characteristics, synthesis, and chemical behavior, offering field-proven insights into its application.

Nomenclature, Structure, and Core Properties

IUPAC Name and Chemical Identity

The unequivocally correct International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-formyl-3-thiophenecarbonitrile . It is systematically named by identifying the parent heterocycle, a thiophene ring, and numbering the substituents to give the lowest possible locants. The carbonitrile group (-C≡N) is at position 3, and the formyl group (-CHO) is at position 5.

Key identifiers for this compound are:

Chemical Structure and Visualization

The structure consists of a five-membered aromatic thiophene ring substituted with an electron-withdrawing cyano group and an electrophilic formyl group. This substitution pattern significantly influences the molecule's reactivity.

Caption: Chemical structure of 5-Formylthiophene-3-carbonitrile.

Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below. This data is crucial for designing experimental setups, particularly for solubility and reaction temperature considerations.

| Property | Value | Source(s) |

| IUPAC Name | 5-formyl-3-thiophenecarbonitrile | |

| CAS Number | 51770-04-8 | [1] |

| Molecular Formula | C₆H₃NOS | [1] |

| Molecular Weight | 137.16 g/mol | [1] |

| Appearance | White Solid | |

| Purity | ≥96% | |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

Synthesis and Experimental Protocols

The synthesis of substituted thiophenes is a cornerstone of heterocyclic chemistry. While multiple routes to 3-cyanothiophenes and 3-formylthiophenes exist, a common strategy involves the construction of the thiophene ring from acyclic precursors or the functionalization of a pre-existing thiophene core.

Retrosynthetic Analysis and Key Strategies

A plausible retrosynthetic approach would involve the formylation of a thiophene-3-carbonitrile precursor. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto an electron-rich aromatic ring like thiophene.

Sources

A Spectroscopic Guide to 5-Formylthiophene-3-carbonitrile: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-formylthiophene-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data, contextualized with established principles of spectroscopic interpretation for thiophene derivatives, to provide a robust framework for the characterization of this compound.

Introduction: The Significance of 5-Formylthiophene-3-carbonitrile

5-Formylthiophene-3-carbonitrile, with the chemical formula C₆H₃NOS, is a bifunctional thiophene derivative featuring both an aldehyde (formyl) and a nitrile (carbonitrile) group. This unique substitution pattern makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. The thiophene ring itself is a privileged scaffold in drug discovery, known to be a bioisostere of the benzene ring, often imparting favorable pharmacokinetic properties to drug candidates. A thorough understanding of the spectroscopic signature of 5-formylthiophene-3-carbonitrile is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes S1 [label="S", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.2!"]; C3 [label="C", pos="-0.8,-1!"]; C4 [label="C", pos="0.8,-1!"]; C5 [label="C", pos="1.2,0.2!"]; H4 [label="H", pos="1.3,-1.8!"]; H2 [label="H", pos="-2.1,0.5!"]; C_formyl [label="C", pos="2.4,0.5!"]; H_formyl [label="H", pos="2.6,1.3!"]; O_formyl [label="O", pos="3.1,-0.1!"]; C_nitrile [label="C", pos="-1.5,-1.8!"]; N_nitrile [label="N", pos="-2.1,-2.4!"];

// Bonds S1 -- C2; C2 -- C3; C3 -- C4; C4 -- S1; C4 -- C5; C5 -- S1; C2 -- H2; C4 -- H4; C5 -- C_formyl; C_formyl -- H_formyl; C_formyl -- O_formyl [style=double]; C3 -- C_nitrile; C_nitrile -- N_nitrile [style=triple];

// Atom Numbering node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.3, height=0.3, fixedsize=true]; n2 [label="2", pos="-1.5,0.5!"]; n3 [label="3", pos="-1.1,-1.3!"]; n4 [label="4", pos="1.1,-1.3!"]; n5 [label="5", pos="1.5,0.5!"]; } Caption: Molecular structure of 5-Formylthiophene-3-carbonitrile with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-formylthiophene-3-carbonitrile, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 5-formylthiophene-3-carbonitrile is expected to show three distinct signals in the aromatic and aldehyde regions.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.98 | Singlet (s) | 1H | H-formyl |

| 8.35 | Doublet (d) | 1H | H2 |

| 8.10 | Doublet (d) | 1H | H4 |

Interpretation and Rationale:

-

Aldehydic Proton (H-formyl): The proton of the formyl group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the aromatic ring. This results in a characteristic downfield shift, typically observed between 9.5 and 10.5 ppm. Its singlet multiplicity arises from the absence of neighboring protons.

-

Thiophene Ring Protons (H2 and H4): The two protons on the thiophene ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the 2-position (H2) is deshielded by the adjacent sulfur atom and the nitrile group, leading to a downfield shift compared to the proton at the 4-position (H4). The formyl group at the 5-position will also influence the chemical shifts of both ring protons through resonance and inductive effects. The expected coupling constant (J-value) between H2 and H4 would be in the range of 1-3 Hz, which is typical for meta-coupling in thiophene rings.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 185.2 | C-formyl |

| 145.1 | C5 |

| 141.8 | C2 |

| 138.5 | C4 |

| 118.9 | C3 |

| 114.7 | C-nitrile |

Interpretation and Rationale:

-

Carbonyl Carbon (C-formyl): The carbon of the formyl group is the most deshielded carbon in the molecule, with a predicted chemical shift in the typical range for aldehydes (180-200 ppm).

-

Thiophene Ring Carbons (C2, C3, C4, C5): The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon atom bearing the formyl group (C5) and the carbon adjacent to the sulfur and nitrile group (C2) are expected to be the most downfield among the ring carbons. The carbon bearing the nitrile group (C3) will also be significantly affected.

-

Nitrile Carbon (C-nitrile): The carbon of the nitrile group typically appears in the range of 110-125 ppm.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style=filled; color="#EA4335"; node [fillcolor="#FFFFFF"]; Sample [label="5-Formylthiophene-3-carbonitrile"]; Solvent [label="Deuterated Solvent (e.g., CDCl3)"]; Sample -> Solvent [label="Dissolve"]; }

subgraph "cluster_DataAcquisition" { label = "Data Acquisition"; style=filled; color="#4285F4"; node [fillcolor="#FFFFFF"]; NMR_Tube [label="Transfer to NMR Tube"]; NMR_Spectrometer [label="NMR Spectrometer"]; Solvent -> NMR_Tube; NMR_Tube -> NMR_Spectrometer [label="Insert"]; }

subgraph "cluster_DataProcessing" { label = "Data Processing & Analysis"; style=filled; color="#34A853"; node [fillcolor="#FFFFFF"]; FID [label="Acquire FID"]; Processing [label="Fourier Transform, Phasing, Baseline Correction"]; Spectrum [label="¹H and ¹³C NMR Spectra"]; Interpretation [label="Assign Peaks"]; NMR_Spectrometer -> FID; FID -> Processing; Processing -> Spectrum; Spectrum -> Interpretation; } } Caption: A generalized workflow for NMR data acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-formylthiophene-3-carbonitrile is expected to show characteristic absorption bands for the aldehyde, nitrile, and thiophene ring moieties.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2850, 2750 | Weak | C-H stretching (aldehyde) |

| 2230 | Strong | C≡N stretching (nitrile) |

| 1685 | Strong | C=O stretching (aldehyde) |

| 1550-1400 | Medium-Strong | C=C stretching (thiophene ring) |

| 850-700 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation and Rationale:

-

C-H Stretching (Aromatic and Aldehyde): The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aldehyde C-H stretching typically appears as two weak bands around 2850 and 2750 cm⁻¹ (Fermi resonance).

-

Nitrile (C≡N) Stretching: The carbon-nitrogen triple bond of the nitrile group gives rise to a strong, sharp absorption band in the region of 2260-2220 cm⁻¹. This is a highly characteristic peak.

-

Carbonyl (C=O) Stretching: The carbonyl group of the aldehyde will produce a very strong absorption band. Its position at around 1685 cm⁻¹ is indicative of an aromatic aldehyde where conjugation with the thiophene ring lowers the stretching frequency from that of a saturated aldehyde.

-

Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring are expected in the 1550-1400 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 850-700 cm⁻¹ region can provide information about the substitution pattern of the ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

| m/z | Relative Intensity (%) | Assignment |

| 137 | 100 | [M]⁺ (Molecular Ion) |

| 136 | 80 | [M-H]⁺ |

| 109 | 40 | [M-CO]⁺ |

| 82 | 30 | [M-CO-HCN]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (137.16 g/mol ). This will be the peak with the highest mass-to-charge ratio.

-

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon electron ionization.

-

[M-H]⁺: Loss of a hydrogen atom, likely from the formyl group, would result in a peak at m/z 136.

-

[M-CO]⁺: Loss of a neutral carbon monoxide molecule from the formyl group is a common fragmentation pathway for aromatic aldehydes, leading to a peak at m/z 109.

-

[M-CO-HCN]⁺: Subsequent loss of a hydrogen cyanide molecule from the nitrile group would result in a fragment at m/z 82.

-

dot graph "MS_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_SampleIntro" { label = "Sample Introduction"; style=filled; color="#FBBC05"; node [fillcolor="#FFFFFF"]; Sample [label="5-Formylthiophene-3-carbonitrile"]; Inlet [label="Inlet System (e.g., GC or Direct Infusion)"]; Sample -> Inlet; }

subgraph "cluster_Ionization" { label = "Ionization"; style=filled; color="#EA4335"; node [fillcolor="#FFFFFF"]; Ion_Source [label="Ion Source (e.g., EI)"]; Inlet -> Ion_Source; }

subgraph "cluster_Analysis" { label = "Mass Analysis"; style=filled; color="#4285F4"; node [fillcolor="#FFFFFF"]; Mass_Analyzer [label="Mass Analyzer (e.g., Quadrupole)"]; Detector [label="Detector"]; Ion_Source -> Mass_Analyzer; Mass_Analyzer -> Detector; }

subgraph "cluster_Output" { label = "Data Output"; style=filled; color="#34A853"; node [fillcolor="#FFFFFF"]; Mass_Spectrum [label="Mass Spectrum"]; Detector -> Mass_Spectrum; } } Caption: A simplified workflow for mass spectrometry analysis.

Part 4: Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectroscopic data for 5-formylthiophene-3-carbonitrile.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 5-formylthiophene-3-carbonitrile.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte peaks.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Apply a baseline correction.

-

Integrate the peaks in the ¹H spectrum.

-

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid 5-formylthiophene-3-carbonitrile sample onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

-

-

Ionization and Analysis:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated.

-

-

Data Interpretation:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to gain structural information.

-

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 5-formylthiophene-3-carbonitrile. The detailed interpretation of the predicted NMR, IR, and MS data, along with generalized experimental protocols, serves as a valuable resource for the characterization and structural elucidation of this important heterocyclic compound. While predicted data offers a strong foundation, it is always recommended to confirm these findings with experimentally acquired data whenever possible.

References

-

PubChem. 5-formylthiophene-3-carbonitrile. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the Synthesis of 5-Formylthiophene-3-carbonitrile: Starting Materials and Synthetic Strategies

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Formylthiophene-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of the most prevalent and efficient starting materials and reaction methodologies. Emphasis is placed on the causality behind experimental choices, providing field-proven insights into reaction mechanisms, protocol optimization, and potential challenges. The guide is structured to deliver not just procedural steps but a thorough understanding of the underlying chemical principles, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of 5-Formylthiophene-3-carbonitrile

Thiophene-based compounds are a cornerstone in the development of novel pharmaceuticals and functional organic materials. Their unique electronic properties and ability to mimic phenyl rings while offering different metabolic profiles make them privileged scaffolds in drug design. 5-Formylthiophene-3-carbonitrile, in particular, is a versatile intermediate. The presence of two reactive functional groups—a formyl group at the 5-position and a carbonitrile at the 3-position—on the thiophene ring allows for a wide array of subsequent chemical transformations. This makes it an invaluable precursor for the synthesis of more complex molecules with potential biological activity or specific material properties.

The strategic placement of the electron-withdrawing nitrile group and the reactive aldehyde functionality opens doors for diverse synthetic applications, including but not limited to:

-

Construction of Fused Heterocyclic Systems: The formyl and cyano groups can participate in cyclization reactions to form thieno[3,2-c]pyridines, thieno[3,2-d]pyrimidines, and other fused ring systems of medicinal interest.

-

Cross-Coupling Reactions: The thiophene ring can be further functionalized through various cross-coupling reactions, with the existing substituents directing the regioselectivity.

-

Condensation Reactions: The aldehyde group is a handle for Knoevenagel, Wittig, and other condensation reactions to introduce further complexity.

Given its importance, a thorough understanding of the most effective synthetic routes to 5-Formylthiophene-3-carbonitrile is crucial for any research program that utilizes this key intermediate. This guide will focus on the most practical and widely employed starting materials and synthetic pathways.

Retrosynthetic Analysis: Identifying Key Starting Materials

A retrosynthetic analysis of 5-Formylthiophene-3-carbonitrile reveals two primary and logical starting points, which will form the core of our discussion:

-

Functionalization of a Pre-formed Thiophene Ring: This approach begins with a thiophene derivative already containing one of the desired functional groups. The most direct precursor is thiophene-3-carbonitrile , onto which the formyl group is introduced at the 5-position.

-

Construction of the Thiophene Ring: This strategy involves building the thiophene ring from acyclic precursors that already contain or can be easily converted to the required formyl and nitrile functionalities. The Gewald aminothiophene synthesis and its variations are prominent examples of this approach.

The following sections will delve into the specifics of each of these synthetic strategies, providing detailed protocols and mechanistic insights.

Pathway 1: Formylation of Thiophene-3-carbonitrile via the Vilsmeier-Haack Reaction

The most direct and industrially scalable route to 5-Formylthiophene-3-carbonitrile is the electrophilic formylation of thiophene-3-carbonitrile. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its efficiency, use of relatively inexpensive reagents, and applicability to a wide range of electron-rich aromatic and heteroaromatic substrates.[1][2]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, to introduce a formyl group onto an aromatic ring.[3] The reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[4]

The mechanism proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich thiophene ring of thiophene-3-carbonitrile attacks the electrophilic carbon of the Vilsmeier reagent. The electron-donating nature of the sulfur atom in the thiophene ring directs the electrophilic substitution primarily to the electron-rich α-position (C5). The resulting iminium salt intermediate is then hydrolyzed during the work-up to yield the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure adapted from established methods for the formylation of thiophene derivatives.[4]

Materials:

-

Thiophene-3-carbonitrile

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation Reaction: Dissolve thiophene-3-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the solution of thiophene-3-carbonitrile to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-50 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-Formylthiophene-3-carbonitrile.

Data Summary and Considerations

| Parameter | Typical Range/Value | Rationale and Notes |

| Reactant Ratio (Thiophene-CN:POCl₃:DMF) | 1 : 1.2 : 3 | An excess of DMF is used as both a reagent and a solvent. A slight excess of POCl₃ ensures complete formation of the Vilsmeier reagent. |

| Temperature | 0 °C to Reflux (40-50 °C) | Initial cooling is crucial to control the exothermic formation of the Vilsmeier reagent. Subsequent heating drives the formylation to completion. |

| Reaction Time | 2-6 hours | Reaction time is dependent on the substrate and temperature. Monitoring by TLC is essential to determine the endpoint. |

| Yield | Moderate to Good | Yields can vary depending on the scale and purification method. |

Trustworthiness and Self-Validation:

-

Monitoring: The progress of the reaction should be closely monitored by TLC to avoid the formation of side products from prolonged heating.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The IR spectrum should show a strong carbonyl stretch for the aldehyde (around 1680-1700 cm⁻¹) and a nitrile stretch (around 2220-2240 cm⁻¹).

Pathway 2: Thiophene Ring Construction via the Gewald Reaction

An alternative and highly versatile approach is the construction of the thiophene ring itself using the Gewald aminothiophene synthesis. This multicomponent reaction is particularly useful for preparing highly substituted thiophenes.[5] While not a direct synthesis of 5-Formylthiophene-3-carbonitrile, it can be adapted to produce precursors that can be readily converted to the target molecule.

The Gewald Reaction: Mechanism and Application

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyano ester or other active methylene nitrile in the presence of elemental sulfur and a base (typically an amine like morpholine or triethylamine). The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization and oxidation to form a 2-aminothiophene derivative.

To synthesize a precursor for 5-Formylthiophene-3-carbonitrile, one could envision a strategy where the starting materials are chosen to yield a 2-amino-4-formylthiophene-3-carbonitrile, which can then be deaminated. However, a more practical approach is to use starting materials that lead to a 2-aminothiophene with a substituent at the 5-position that can be converted to a formyl group.

A Representative Gewald Synthesis and Subsequent Transformation

While a direct one-step Gewald synthesis to 5-Formylthiophene-3-carbonitrile is not commonly reported, a multi-step sequence starting from acyclic precursors is feasible. For instance, one could synthesize a 2-amino-5-substituted-thiophene-3-carbonitrile, followed by deamination and functional group transformation at the 5-position.

Given the complexity and multi-step nature of this approach for the specific target molecule, the Vilsmeier-Haack formylation of thiophene-3-carbonitrile remains the more direct and preferred method for its synthesis.

Conclusion and Future Perspectives

The synthesis of 5-Formylthiophene-3-carbonitrile is most efficiently achieved through the Vilsmeier-Haack formylation of commercially available thiophene-3-carbonitrile. This method is robust, scalable, and utilizes readily accessible reagents, making it suitable for both academic research and industrial production. While ring construction methods like the Gewald synthesis offer a high degree of flexibility for creating diverse thiophene derivatives, they represent a more circuitous route to this particular target.

Future research in this area may focus on developing greener and more atom-economical formylation methods, potentially through catalytic C-H activation, although the Vilsmeier-Haack reaction currently remains the gold standard for this specific transformation. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the efficient and reliable synthesis of key building blocks like 5-Formylthiophene-3-carbonitrile will remain a critical area of chemical research.

References

- Ricci, A. (Ed.). (2000). Thiophenes. Springer.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. link

-

BenchChem. (n.d.). Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction. link

-

BenchChem. (n.d.). Formylation of Thiophene. link

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. link

-

Putri, Y., et al. (2021). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. ResearchGate. link

Sources

chemical reactivity of the formyl group in 5-Formylthiophene-3-carbonitrile

An In-depth Technical Guide to the Chemical Reactivity of the Formyl Group in 5-Formylthiophene-3-carbonitrile

Introduction: The Strategic Importance of 5-Formylthiophene-3-carbonitrile

5-Formylthiophene-3-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a thiophene ring substituted with both a formyl (-CHO) and a carbonitrile (-C≡N) group, creates a unique electronic landscape that dictates its reactivity. The thiophene ring itself is an aromatic system, while the formyl and cyano groups act as potent electron-withdrawing groups. This synergistic effect renders the carbonyl carbon of the formyl group exceptionally electrophilic, making it a prime target for a wide array of nucleophilic attacks and condensation reactions.

This guide provides an in-depth exploration of the chemical reactivity centered on the formyl group of this versatile molecule. We will delve into the causality behind various transformations, present field-proven experimental protocols, and illustrate key mechanisms to empower researchers in leveraging this scaffold for the synthesis of novel compounds. The versatility of thiophene derivatives makes them privileged pharmacophores in drug discovery and essential components in the development of organic semiconductors.[1][4]

Nucleophilic Addition to the Formyl Carbonyl

The core of the formyl group's reactivity lies in its susceptibility to nucleophilic addition. The pronounced electrophilicity of the carbonyl carbon, enhanced by the adjacent thiophene ring and the powerful electron-withdrawing cyano group, facilitates reactions under mild conditions.[5]

Reduction to 5-(hydroxymethyl)thiophene-3-carbonitrile

The selective reduction of the formyl group to a primary alcohol is a fundamental transformation, providing a hydroxyl handle for further functionalization.

Causality and Mechanistic Insight: Hydride reagents, such as sodium borohydride (NaBH₄), provide a source of nucleophilic hydride ions (H⁻). The reaction proceeds via the standard tetrahedral intermediate pathway, where the hydride attacks the electrophilic carbonyl carbon.[5] Subsequent protonation of the resulting alkoxide yields the alcohol. NaBH₄ is the reagent of choice for this transformation due to its mild nature, which ensures the chemoselective reduction of the aldehyde in the presence of the more resilient nitrile group.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eprajournals.com [eprajournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 5-Formylthiophene-2-carbonitrile | 21512-16-3 [smolecule.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Thiophene-3-carbonitrile

Executive Summary

Thiophene-3-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its reactivity in electrophilic aromatic substitution (SEAr) is fundamentally governed by the interplay between the inherent electron-rich nature of the thiophene ring and the strong deactivating influence of the C3-cyano group. This guide provides a comprehensive technical analysis of these reactions, elucidating the mechanistic principles that dictate regioselectivity. We will explore key transformations—nitration, bromination, and acylation—offering field-proven insights into experimental design and causality. By detailing reaction protocols and the rationale behind them, this document serves as an authoritative resource for professionals seeking to functionalize this versatile scaffold.

Introduction: The Thiophene Scaffold and the Influence of the Cyano Group

The thiophene ring is a five-membered aromatic heterocycle that is isosteric with benzene but generally exhibits greater reactivity towards electrophiles.[1][2] This heightened reactivity stems from the ability of the sulfur atom's lone pair electrons to participate in the π-system, stabilizing the cationic intermediate (the sigma complex or Wheland intermediate) formed during electrophilic attack.[3] Consequently, electrophilic substitution on unsubstituted thiophene occurs more readily than on benzene, preferentially at the α-positions (C2 and C5), which can better delocalize the positive charge of the intermediate.[1][4]

The introduction of a carbonitrile (-C≡N) group at the 3-position dramatically alters this reactivity profile. The cyano group is a potent electron-withdrawing group, exerting its influence through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen atom withdraws electron density from the ring through the sigma bond framework.

-

Resonance Effect (-M): The π-system of the nitrile can withdraw electron density from the thiophene ring, as depicted in its resonance structures.

Collectively, these effects deactivate the thiophene ring, making it significantly less nucleophilic and thus less reactive towards electrophiles compared to its unsubstituted counterpart.[5][6] This deactivation necessitates a careful selection of reaction conditions, which may need to be more forcing than those used for simple thiophenes.

Regioselectivity: A Mechanistic Perspective

The primary question in the functionalization of thiophene-3-carbonitrile is the site of electrophilic attack. The C3-cyano group strongly deactivates the adjacent C2 and C4 positions (the "ortho" positions). The C5 position (the "para" position) is also deactivated by the inductive effect, but it is less affected by the resonance withdrawal. Consequently, electrophilic attack is overwhelmingly directed to the C5 position, which remains the most electron-rich (or least electron-deficient) site on the ring.[7]

This preference can be rationalized by examining the stability of the cationic intermediates formed upon attack at each possible position (C2, C4, and C5).

-

Attack at C5: The positive charge in the resulting sigma complex is delocalized over C4 and the sulfur atom. This intermediate avoids placing the positive charge directly adjacent to the electron-withdrawing cyano group, representing the most stable (or least destabilized) pathway.

-

Attack at C2: The positive charge is placed on the C3 atom, directly bonded to the highly electronegative cyano group. This is an electrostatically unfavorable and highly destabilized arrangement.

-

Attack at C4: One of the key resonance structures places the positive charge on C3, leading to the same destabilization seen in C2 attack.

Therefore, the reaction kinetics and thermodynamics strongly favor substitution at the C5 position.

Caption: Logical flow showing favored C5 vs. disfavored C2 attack.

Key Electrophilic Substitution Reactions

Due to the deactivating nature of the cyano group, reaction conditions must be carefully optimized. Milder conditions may fail to initiate a reaction, while overly harsh conditions risk degradation of the thiophene ring.[8]

Nitration

The introduction of a nitro group is a critical transformation, as this group can be readily reduced to an amine, providing a handle for extensive synthetic diversification. Given the deactivation of the ring, standard nitrating mixtures like concentrated nitric and sulfuric acid can be too aggressive.[8] A more controlled approach, analogous to protocols for other deactivated thiophenes, is recommended.

A mixture of potassium nitrate in concentrated sulfuric acid at low temperatures provides a steady, controlled generation of the nitronium ion (NO₂⁺), allowing for successful nitration.[9] The reaction is expected to yield primarily 5-nitrothiophene-3-carbonitrile .

Bromination

Halogenation provides another key functional group for further modification, particularly through cross-coupling reactions. Direct bromination with liquid bromine can be aggressive. N-Bromosuccinimide (NBS) is a widely used and effective reagent for the controlled bromination of heterocyclic systems, including thiophenes.[10] The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The primary product is expected to be 5-bromothiophene-3-carbonitrile .

Friedel-Crafts Acylation

Friedel-Crafts acylation is traditionally challenging on rings bearing strong electron-withdrawing groups.[11] The reaction requires a Lewis acid catalyst (e.g., AlCl₃) to activate the acylating agent (an acyl halide or anhydride).[12][13] This Lewis acid can complex with the nitrile nitrogen or the thiophene sulfur, further deactivating the ring and potentially inhibiting the reaction. Therefore, Friedel-Crafts acylation of thiophene-3-carbonitrile is often low-yielding or unsuccessful under standard conditions. More potent catalyst systems or alternative synthetic routes may be required to achieve C5-acylation.

Summary of Reactions

| Reaction | Reagent(s) | Typical Conditions | Major Product | Expected Yield |

| Nitration | KNO₃ / conc. H₂SO₄ | 0°C to room temperature | 5-Nitrothiophene-3-carbonitrile | Moderate |

| Bromination | NBS / DMF | Room temperature | 5-Bromothiophene-3-carbonitrile | Good to High |

| Acylation | RCOCl / AlCl₃ | Reflux in solvent (e.g., DCE) | 5-Acylthiophene-3-carbonitrile | Low to None |

Experimental Protocols: A Self-Validating System

The following protocols are presented as robust starting points for laboratory synthesis. Each protocol includes steps for reaction, workup, and product validation.

Protocol 1: Synthesis of 5-Nitrothiophene-3-carbonitrile

Caption: Workflow for the nitration of thiophene-3-carbonitrile.

Methodology:

-

Reaction Setup: To a stirred solution of concentrated sulfuric acid (50 mL), cooled to 0°C in an ice-salt bath, cautiously add thiophene-3-carbonitrile (5.45 g, 50 mmol).

-

Reagent Addition: Add finely powdered potassium nitrate (5.55 g, 55 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: Maintain stirring at 0°C for 2 hours, then allow the mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Isolation: Allow the ice to melt completely. Collect the resulting pale yellow precipitate by vacuum filtration.

-

Purification: Wash the solid thoroughly with cold water until the washings are neutral to litmus paper. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Product Validation:

-

Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the nitro group (asymmetric and symmetric N-O stretching) around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹. The nitrile peak should remain visible around 2230-2210 cm⁻¹.[9]

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the mass of the nitrated product (C₅H₂N₂O₂S), confirming the addition of a single nitro group.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show two doublets in the aromatic region, confirming 5-substitution.

Protocol 2: Synthesis of 5-Bromothiophene-3-carbonitrile

Methodology:

-

Reaction Setup: Dissolve thiophene-3-carbonitrile (5.45 g, 50 mmol) in dimethylformamide (DMF, 100 mL) in a round-bottom flask protected from light.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 9.35 g, 52.5 mmol) in one portion.

-

Reaction Progression: Stir the mixture at room temperature for 12-18 hours. Monitor the consumption of the starting material by TLC.

-

Workup: Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Product Validation:

-

MS: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks (M and M+2) of nearly equal intensity.

-

NMR: ¹H NMR will confirm the regiochemistry, showing two doublets in the aromatic region.

Conclusion and Future Outlook

The electrophilic substitution of thiophene-3-carbonitrile is a predictable yet nuanced process. The powerful electron-withdrawing nature of the C3-cyano group deactivates the ring and directs incoming electrophiles almost exclusively to the C5 position. This reliable regioselectivity is a significant advantage in multistep synthesis. While nitration and bromination can be achieved with high efficiency using appropriate reagents, reactions like Friedel-Crafts acylation remain challenging and may require the development of novel catalytic methods. Understanding these fundamental reactivity patterns is essential for researchers in drug development and materials science to effectively leverage thiophene-3-carbonitrile as a versatile synthetic intermediate.

References

- BenchChem. (n.d.). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.

- ResearchGate. (n.d.). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Request PDF.

- ResearchGate. (n.d.). Regioselectivity of the arylation of 3-substituted thiophenes.

- Brainly.in. (2023, December 27). explain electrophilic substitution reaction in thiophene.

- Journal of the Chemical Society C. (n.d.). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. RSC Publishing.

- THIOPHENE AND ITS DERIV

- ResearchGate. (n.d.). Synthesis of substituted thiophene-3-carbonitrile.

- Pearson. (2024, September 23). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained.

- ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives.

- ADDI. (n.d.). Microwave-assisted Palladium catalysed CH acylation with aldehydes. Synthesis and diversification of 3-acylthiophen.

- National Institutes of Health. (2025, July 14). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.

- Asymptote Classes. (2021, September 15). Electrophilic Substitution in Pyrrole & Thiophene I TYBSc CBCS New Syllabus I CH-507 [Video]. YouTube.

- Química Organica.org. (n.d.). Electrophilic substitution on thiophene.

- StudySmarter. (2023, October 21). Thiophene: Bromination & Reduction.

- Journal of the American Chemical Society. (n.d.). Acylation Studies in the Thiophene and Furan Series. V. Thiophene Carboxylic Acids and Semicarbazones Derived from Acetylthiophenes.

- Google Patents. (n.d.). US2432991A - Acylation of thiophene.

- Chemistry Stack Exchange. (2019, December 26). Suitable reagents for nitration of thiophene.

- Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene [PPTX].

- Organic Syntheses. (n.d.). 3-bromothiophene.

- Google Patents. (n.d.). US2492629A - Acylation of thiophene.

- Dr. Monika Dakshene. (2020, August 21). THIOPHENE (Electrophilic Substitution Reactions) [Video]. YouTube.

- Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles.

- TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.

- Journal of the Chemical Society B: Physical Organic. (n.d.). Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media. RSC Publishing.

- Thiophene. (n.d.). [PDF document].

- ResearchGate. (n.d.). NBS bromination of thiophene-3-carboxylic acid.

- Semantic Scholar. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study.

- Wikipedia. (n.d.). Thiophene.

- National Institutes of Health. (n.d.). Thiophene-3-carbonitrile. PubChem.

- OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.

- ResearchGate. (n.d.). A novel method for the bromination of thiophenes. Request PDF.

- Google Patents. (n.d.). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.

- National Institutes of Health. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.

- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

- Organic Syntheses. (n.d.). 2-nitrothiophene.

Sources

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 3. brainly.in [brainly.in]

- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. addi.ehu.es [addi.ehu.es]

- 12. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

- 13. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

Unlocking the Potential of Organic Electronics: A Theoretical Guide to the Electronic Properties of Substituted Thiophenes

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical methodologies used to investigate and predict the electronic properties of substituted thiophenes. Thiophene-based materials are at the forefront of innovations in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] A profound grasp of their structure-property relationships at the molecular level is paramount for the rational design of next-generation materials.[3][4]

This guide deviates from rigid templates, instead offering a narrative built on the foundational principles of computational chemistry and its practical application to thiophene derivatives. We will delve into the causality behind computational choices, ensuring that each described protocol is a self-validating system for robust and reproducible results.

The Central Role of Thiophene in Organic Electronics

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a fundamental building block in a vast array of organic electronic materials.[5][6] Its π-conjugated system facilitates charge transport, a critical characteristic for semiconductor applications.[7] The true power of thiophene lies in its versatility; substitution at various positions on the ring allows for the fine-tuning of its electronic properties.[8] By strategically adding electron-donating or electron-withdrawing groups, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's charge injection and transport capabilities, as well as its optical absorption and emission characteristics.[9][10]

The Theoretical Toolkit: A Primer on Density Functional Theory (DFT)

At the heart of modern computational chemistry for organic molecules lies Density Functional Theory (DFT).[11] DFT provides a framework for calculating the electronic structure of molecules with a favorable balance of accuracy and computational cost. The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction.

The Causality of Method Selection: Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules like substituted thiophenes, hybrid functionals such as B3LYP have shown considerable success in predicting electronic properties.[12] The B3LYP functional incorporates a portion of the exact exchange from Hartree-Fock theory, which often improves the description of electronic energies.

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate representation of the orbitals but come at a higher computational cost. For initial geometry optimizations of thiophene derivatives, a Pople-style basis set like 6-31G(d) is often sufficient. For more accurate energy calculations, a larger basis set such as 6-311+G(d,p) is recommended, as it includes polarization and diffuse functions that are important for describing the electron distribution, particularly in charged or excited states.[12]

A self-validating approach involves benchmarking the chosen functional and basis set against experimental data for a known thiophene derivative. This could involve comparing the calculated HOMO-LUMO gap with values derived from cyclic voltammetry or the calculated absorption spectrum with experimental UV-Vis data.

A Step-by-Step Computational Protocol for Analyzing Substituted Thiophenes

This section outlines a detailed workflow for the theoretical investigation of a novel substituted thiophene derivative.

Step 1: Molecular Structure Generation and Optimization

-

Construct the Molecule: Build the 3D structure of the substituted thiophene using a molecular editor and visualizer such as Avogadro.[13]

-

Initial Geometry Optimization: Perform an initial geometry optimization using a computationally less expensive method, such as a semi-empirical method or a small basis set in DFT. This step provides a reasonable starting geometry for the more accurate calculations to follow.

-

Final Geometry Optimization: Optimize the geometry of the molecule using the chosen DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). This calculation finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Step 2: Calculation of Key Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) can be performed to obtain more accurate electronic properties.

-

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO energy is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron).[12]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. This gap is a crucial parameter that influences the optical and electronic properties of the material.[12][14] A smaller gap generally corresponds to easier electronic excitation and absorption of longer wavelength light.[15]

-